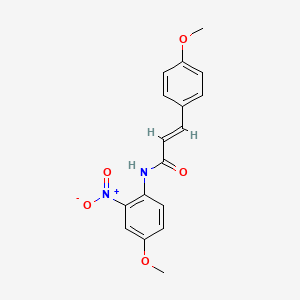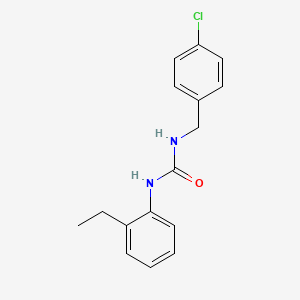![molecular formula C15H15NO2S2 B5369344 methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)
methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate is a synthetic compound that belongs to the family of sulfonylurea herbicides. It is a potent inhibitor of photosynthesis in plants, making it an effective herbicide. The compound has also been studied for its potential applications in cancer treatment and as an insecticide.
Wirkmechanismus
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. The compound binds to the enzyme and prevents it from catalyzing the reaction that leads to the formation of the amino acids. This leads to the accumulation of toxic metabolites, ultimately resulting in the death of the plant.
In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and other apoptotic factors. This triggers a cascade of events that ultimately leads to the death of the cancer cell.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In plants, the compound inhibits the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic metabolites and ultimately resulting in the death of the plant. In cancer cells, the compound induces apoptosis by activating the mitochondrial pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate has several advantages for lab experiments. It is a potent inhibitor of photosynthesis in plants, making it an effective herbicide. The compound has also been shown to be effective in inhibiting the growth of various cancer cell lines. However, the compound has limitations as well. It is toxic to both plants and animals, making it difficult to work with in a laboratory setting. Additionally, the compound has not been extensively studied for its potential toxicity to humans, making it difficult to assess its safety for use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate. One area of research could focus on the development of new herbicides based on the compound. Another area of research could focus on the development of new cancer treatments based on the compound. Additionally, further research could be done to assess the safety of the compound for use in humans. Finally, research could be done to explore the potential applications of the compound as an insecticide.
Synthesemethoden
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate can be synthesized by the reaction of N-methyl-N-(4-methylphenyl)sulfonylbenzamide with thiourea in the presence of a catalyst such as triethylamine. The reaction yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops, including soybeans, corn, and cotton. The compound works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites, ultimately resulting in the death of the plant.
In addition to its herbicidal properties, this compound has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
methyl (Z)-N-(4-methylphenyl)sulfonylbenzenecarboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-12-8-10-14(11-9-12)20(17,18)16-15(19-2)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAJWEVFEKTNJU-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)

![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)
![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)


![3-{[(4-ethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369354.png)